molecular formula C8H9ClN2O2S B2540571 2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride CAS No. 2580202-75-9

2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride

Cat. No.: B2540571
CAS No.: 2580202-75-9
M. Wt: 232.68
InChI Key: WAVCDZOKFRFLFH-UHFFFAOYSA-N
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Description

2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H8N2O2S·HCl It is a derivative of imidazo[2,1-b][1,3]thiazole, a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group. The hydrochloride salt is then formed by reacting the free acid with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signaling pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

    6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: This compound has a similar structure but with a methyl group at a different position.

    Imidazo[1,2-a]pyridine analogues: These compounds have a similar fused ring structure but with different heteroatoms and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring, which can confer unique chemical and biological properties.

Properties

IUPAC Name

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c1-4-3-10-5(2)6(7(11)12)9-8(10)13-4;/h3H,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVCDZOKFRFLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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